Thiothixene

Vue d'ensemble

Description

Thiothixene is a typical antipsychotic agent primarily used for the treatment of schizophrenia. It belongs to the thioxanthene class of antipsychotics and is chemically related to phenothiazine antipsychotics. This compound is known for its ability to regulate behavior and thoughts, exhibiting anxiolytic, anti-depressive, and anti-aggressive properties .

Méthodes De Préparation

Thiothixene is synthesized through various methods that involve thioxanthone derivatives. One common synthetic route involves the construction of the (4-methylpiperazin-1-yl)propylidene side chain on the thioxanthone core . The industrial production of this compound typically involves the following steps:

Formation of Thioxanthone Core: The thioxanthone core is synthesized through a series of reactions involving sulfur and aromatic compounds.

Side Chain Construction: The (4-methylpiperazin-1-yl)propylidene side chain is attached to the thioxanthone core through a series of condensation reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Thiothixene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thioxanthene derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Applications De Recherche Scientifique

Thiothixene has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies involving thioxanthene derivatives and their chemical properties.

Biology: In biological research, this compound is used to study the effects of antipsychotic agents on neurotransmitter systems and receptor binding.

Medicine: this compound is extensively studied for its therapeutic effects in treating psychiatric disorders such as schizophrenia, bipolar disorder, and mania.

Industry: This compound is used in the pharmaceutical industry for the development of new antipsychotic medications and formulations

Mécanisme D'action

Thiothixene exerts its effects by acting as an antagonist on various postsynaptic receptors. It primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), leading to the inhibition of dopamine-mediated effects. Additionally, this compound acts on serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha-adrenergic receptors (alpha1 and alpha2), and muscarinic receptors (M1 and M2). This multi-receptor antagonism contributes to its antipsychotic, anxiolytic, anti-depressive, and anti-aggressive properties .

Comparaison Avec Des Composés Similaires

Thiothixene is chemically related to other thioxanthene antipsychotics such as chlorprothixene, clopenthixol, flupenthixol, and zuclopenthixol. It also shares structural similarities with phenothiazine antipsychotics like thioproperazine and pipotiazine. Compared to these compounds, this compound is unique in its specific receptor binding profile and its ability to exhibit a stimulating effect at lower doses .

Propriétés

IUPAC Name |

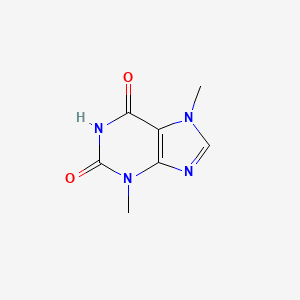

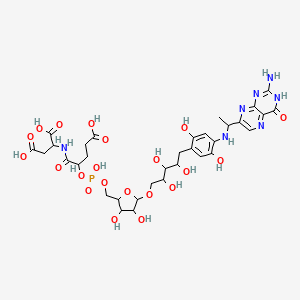

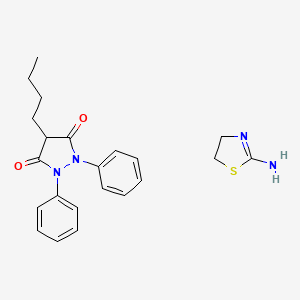

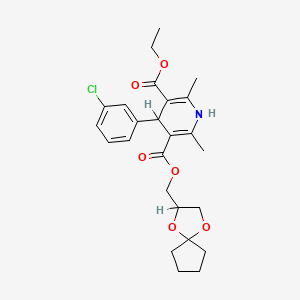

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2091542 | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |

| Record name | SID11532885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-26-6, 49746-04-5, 5591-45-7 | |

| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothixene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Thiothixene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thiothixene?

A1: While the exact mechanism is not fully elucidated, this compound, like other typical antipsychotics, is believed to exert its effects primarily through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , ]

Q2: Does this compound interact with other neurotransmitter systems?

A2: Yes, research suggests that this compound may also interact with other neurotransmitter systems, including serotonin, norepinephrine, and histamine receptors. The clinical significance of these interactions is not fully understood but could contribute to its therapeutic effects and side effect profile. [, , ]

Q3: How does this compound compare to other typical antipsychotics in terms of its binding affinity for D2 receptors?

A3: this compound exhibits a relatively high affinity for dopamine D2 receptors, similar to other typical antipsychotics like haloperidol. [, , ] In a study comparing this compound and haloperidol, both drugs demonstrated similar efficacy in reducing psychotic symptoms, although this compound was associated with a higher incidence of extrapyramidal side effects. []

Q4: What is the relationship between this compound plasma levels and clinical response?

A4: Several studies have explored the relationship between this compound plasma levels and clinical response. Research indicates a curvilinear correlation between the two, with optimal therapeutic response observed within a specific plasma concentration range. [, , , ]

Q5: What are the primary clinical indications for this compound?

A5: this compound is primarily indicated for the treatment of schizophrenia. It has been shown to be effective in managing both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., apathy, social withdrawal) of the disorder. [, , , ]

Q6: Are there specific patient populations in whom this compound may be more or less suitable for use?

A6: While this compound is generally considered safe and effective for a wide range of patients with schizophrenia, certain factors may influence its suitability. For instance, elderly patients may be more sensitive to the effects of this compound and may require lower doses. [] Additionally, individuals with certain medical conditions or taking specific medications may experience drug interactions or require careful monitoring. []

Q7: How is this compound metabolized in the body?

A7: this compound undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. [, , ] It is metabolized into various metabolites, some of which may contribute to its therapeutic or side effects.

Q8: What factors can influence the pharmacokinetics of this compound?

A8: Several factors can influence the pharmacokinetics of this compound, including age, gender, genetics, liver function, and concomitant medications. [, , ] For instance, smoking has been shown to increase the clearance of this compound, potentially leading to lower plasma concentrations. []

Q9: Does this compound interact with other medications?

A9: Yes, this compound can potentially interact with other medications, particularly those that are metabolized by the same cytochrome P450 enzymes or affect those enzymes' activity. [, , ] For example, co-administration with enzyme inducers (e.g., carbamazepine) can decrease this compound levels, while inhibitors (e.g., cimetidine) can increase levels, potentially leading to altered efficacy or toxicity.

Q10: What analytical methods are used to quantify this compound in biological samples?

A10: Several analytical methods have been developed to measure this compound concentrations in biological samples, such as plasma and blood. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), fluorescence spectrophotometry, and radioimmunoassay (RIA). [, , , ]

Q11: What are the challenges in developing stable formulations of this compound?

A11: this compound, like many antipsychotic drugs, presents challenges in formulation due to its low solubility and potential for degradation. Researchers have investigated various strategies to enhance its solubility, stability, and bioavailability, such as using different salts, polymorphs, particle size reduction techniques, and complexation with cyclodextrins. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.